N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a prolinamide core, a vinylbenzyl group, and a methylbenzylamino carbonyl group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Prolinamide Core: The prolinamide core can be synthesized through the reaction of proline with an appropriate amine under acidic conditions.
Introduction of the Vinylbenzyl Group: The vinylbenzyl group can be introduced through a substitution reaction using a vinylbenzyl halide and a suitable base.
Attachment of the Methylbenzylamino Carbonyl Group: This step involves the reaction of the intermediate compound with 4-methylbenzylamine and a carbonylating agent such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The vinylbenzyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation of specific cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-ethylbenzyl)prolinamide
- N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-methylbenzyl)prolinamide
Uniqueness
N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide is unique due to its vinylbenzyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-N-[4-[(4-methylphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-3-21-8-10-23(11-9-21)19-32-26(16-17-27(32)33)29(35)31-25-14-12-24(13-15-25)28(34)30-18-22-6-4-20(2)5-7-22/h3-15,26H,1,16-19H2,2H3,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCJNPVGKLVRKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3CCC(=O)N3CC4=CC=C(C=C4)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.